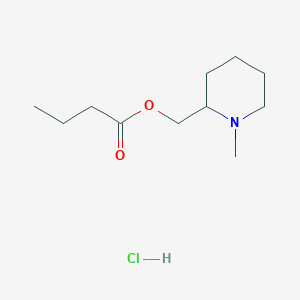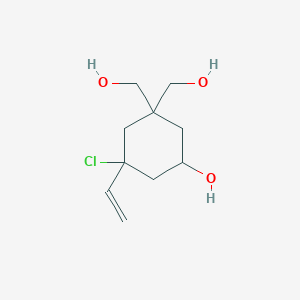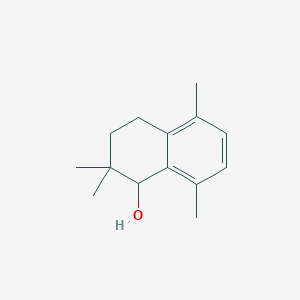![molecular formula C14H22N2O3SSi B12535556 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole CAS No. 805244-09-1](/img/structure/B12535556.png)
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a compound that combines the properties of benzimidazole and trimethoxysilyl groups. Benzimidazole is a heterocyclic aromatic organic compound, while the trimethoxysilyl group is known for its ability to form strong bonds with various substrates, making this compound useful in a variety of applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a trimethoxysilylpropyl derivative. One common method is the nucleophilic substitution reaction where the chlorine atom in (3-chloropropyl)trimethoxysilane is replaced by the benzimidazole group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trimethoxysilyl group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole has a wide range of applications in scientific research:
Biology: Potential use in the development of biosensors due to its ability to form stable bonds with biological molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
作用机制
The mechanism of action of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole involves its ability to form strong covalent bonds with various substrates through the trimethoxysilyl group. This allows it to act as a coupling agent, enhancing the adhesion and mechanical properties of materials. In biological systems, the benzimidazole moiety can interact with DNA and proteins, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
- 2-{[3-(Trimethoxysilyl)propyl]-sulfanyl}-1,3-benzoxazole
- 2-{[3-(Trimethoxysilyl)propyl]-sulfanyl}-1,3-benzothiazole
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is unique due to the combination of the benzimidazole and trimethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one of these functional groups .
属性
CAS 编号 |
805244-09-1 |
|---|---|
分子式 |
C14H22N2O3SSi |
分子量 |
326.49 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C14H22N2O3SSi/c1-17-21(18-2,19-3)10-6-9-20-11-14-15-12-7-4-5-8-13(12)16-14/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,16) |
InChI 键 |
QIHBKKQFUPQMHF-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCSCC1=NC2=CC=CC=C2N1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)

![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)




![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
